molecular formula C13H18N2O2 B1328218 N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine CAS No. 1114597-69-1

N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine

Cat. No.: B1328218
CAS No.: 1114597-69-1
M. Wt: 234.29 g/mol
InChI Key: ITPPSPYMRPRVTM-UHFFFAOYSA-N
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Description

“N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine” is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a methoxyethyl group and a methoxyindole moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine” typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and 2-methoxyethylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used.

    Catalysts and Reagents: Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions.

    Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Processes: Employing automated processes for precise control of reaction conditions.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of “N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine” involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine
  • N-(2-Hydroxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine
  • N-(2-Ethoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine

Uniqueness

“N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine” is unique due to the presence of both methoxyethyl and methoxyindole groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-methoxy-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-16-6-5-14-8-10-9-15-13-4-3-11(17-2)7-12(10)13/h3-4,7,9,14-15H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPPSPYMRPRVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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